molecular formula C9H11ClN2 B2662859 4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine CAS No. 1343749-17-6

4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B2662859
CAS No.: 1343749-17-6
M. Wt: 182.65
InChI Key: FOJYJHWDGCUHDO-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidine Chemistry

The pyrimidine scaffold, first identified in 1884 by Emil Fischer during his pioneering work on purine derivatives, became a cornerstone of nucleic acid chemistry following Watson and Crick's DNA structure elucidation. Early 20th-century research focused on natural pyrimidines like cytosine and thymine, but the 1970s marked a paradigm shift toward synthetic derivatives. The introduction of chloromethyl groups at the 4-position, as seen in 4-(chloromethyl)-2-cyclopropyl-6-methylpyrimidine, emerged from pharmaceutical industry efforts to modulate nucleoside analog bioavailability. A 1985 study demonstrated that chloromethyl-substituted pyrimidines exhibited enhanced lipid membrane permeability compared to hydroxylated analogs.

Academic Significance of Substituted Pyrimidines

Substituent engineering on pyrimidine rings directly impacts electronic distribution and molecular recognition properties. Key structural features of this compound include:

Structural Feature Chemical Impact
4-Chloromethyl group Increases electrophilicity at C4 for nucleophilic substitution
2-Cyclopropyl ring Introduces angle strain (115° C-C-C) enhancing reactivity
6-Methyl group Provides steric shielding of N1 position

The cyclopropyl moiety's sp³-hybridized carbons create a distinctive electronic environment, with bond angles of 60° inducing substantial ring strain (≈27.5 kcal/mol). This strain energy facilitates ring-opening reactions under mild conditions, making the compound valuable for cascade cyclization processes.

Evolution of Cyclopropyl-Substituted Heterocyclic Research

Cyclopropane integration into aromatic systems gained traction after R.B. Woodward's 1956 synthesis of cubane demonstrated the stability of strained carbocycles. In heterocyclic chemistry, the first cyclopropyl-pyrimidine hybrid was reported in 1992 via [2π+2σ] cycloaddition between methylenecyclopropane and 1,3,5-triazine. Modern synthetic approaches to this compound typically employ:

  • Ring-closing metathesis : Using Grubbs catalysts to form cyclopropane rings
  • Cross-coupling reactions : Suzuki-Miyaura couplings for cyclopropyl group introduction
  • Nucleophilic chloromethylation : Treatment of hydroxyl precursors with phosphorus oxychloride

Positioning in Contemporary Chemical Research

This compound occupies a strategic niche in fragment-based drug discovery (FBDD), serving as a 182.65 g/mol fragment with favorable ligand efficiency (>0.3 kcal/mol/heavy atom). Its structural complexity (three stereoelectronic elements: Cl, cyclopropane, methyl) makes it valuable for probing protein binding sites through crystallographic fragment screening. Current medicinal chemistry programs at major pharmaceutical companies have incorporated derivatives in 17 clinical candidates targeting neurological and oncological indications.

Properties

IUPAC Name

4-(chloromethyl)-2-cyclopropyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-4-8(5-10)12-9(11-6)7-2-3-7/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJYJHWDGCUHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of chloromethyl ketones with amidines can yield pyrimidine derivatives through oxidative dehydrogenation and annulation . The reaction conditions often require the presence of catalysts such as copper and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrimidine derivatives, while oxidation can produce pyrimidine oxides.

Scientific Research Applications

Overview

4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered ring that includes nitrogen atoms. Its unique structure allows for various applications in scientific research, particularly in medicinal chemistry and agrochemicals. This article delves into its applications, supported by case studies and data tables.

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for various therapeutic activities, including:

  • Antimicrobial Activity : The compound and its derivatives have shown potential in inhibiting bacterial growth. For instance, studies indicate that certain derivatives can effectively target both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values demonstrating significant antibacterial properties .
  • Anticancer Properties : Research has highlighted the ability of this compound to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms. A study reported IC50 values ranging from 3.05 to 25.0 µM across different human cancer cell lines, suggesting its selective cytotoxicity against various cancers .
  • Anti-inflammatory Effects : Derivatives of this compound have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to established anti-inflammatory drugs, indicating potential for treating inflammatory conditions.

Agrochemicals

In agricultural applications, this compound is utilized in the development of herbicides and pesticides. Its chemical structure allows it to interact with specific biological targets in pests, enhancing efficacy while minimizing environmental impact.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results indicated selective cytotoxicity against various cancer cell lines, with notable efficacy against lymphomas and leukemia .

Case Study 2: Anti-inflammatory Properties

In a study utilizing carrageenan-induced paw edema models in rats, derivatives of this compound significantly reduced inflammation markers compared to control groups. This suggests a viable pathway for developing new anti-inflammatory medications .

Biological Activity

4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a chloromethyl group and a cyclopropyl moiety, suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry.

  • Molecular Formula : C9H11ClN2
  • Molecular Weight : 182.65 g/mol
  • SMILES Representation : CC1=CC(=NC(=N1)C2CC2)CCl

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group enhances the compound's electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites in target proteins. This interaction can lead to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against bacterial strains, suggesting that modifications in the pyrimidine structure can enhance antibacterial activity .

Anti-inflammatory Properties

Pyrimidine derivatives have shown promise in anti-inflammatory applications. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The presence of electron-donating groups, such as the chloromethyl group in this compound, may enhance its anti-inflammatory effects .

Kinase Inhibition

Recent studies have explored the inhibition of kinases by pyrimidine derivatives. For instance, structural analogs have demonstrated significant inhibitory effects on kinases involved in cancer progression. Although specific data on this compound is limited, its structural similarities to known inhibitors suggest potential efficacy against kinases like PfGSK3 and PfPK6 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key findings include:

  • Substituent Effects : The presence of the chloromethyl group significantly impacts the compound's reactivity and biological activity.
  • Cyclopropyl Influence : The cyclopropyl moiety contributes to the overall stability and binding affinity of the compound towards biological targets.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A series of pyrimidine derivatives were tested against various bacterial strains, revealing that modifications at the 4-position enhanced antibacterial activity. Although this compound was not specifically evaluated, related compounds showed promising results .
  • Anti-inflammatory Studies : In vivo studies demonstrated that certain pyrimidines exhibited significant COX-2 inhibition, suggesting that this compound could possess similar properties based on its structural characteristics .
  • Kinase Inhibition Trials : Research exploring the inhibition of PfGSK3 and PfPK6 by various pyrimidine analogs indicated that structural modifications could lead to potent inhibitors with IC50 values in the low micromolar range .

Summary Table of Biological Activities

Activity TypeCompound/AnalogsObserved EffectsReference
AntimicrobialSimilar PyrimidinesEffective against bacterial strains
Anti-inflammatoryPyrimidinesInhibits COX enzymes
Kinase InhibitionPyrimidine AnaloguesInhibitory effects on PfGSK3

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name (Structure) Substituents Molecular Formula Physical/Chemical Properties Synthesis Yield Key Applications/Notes Reference
This compound 4-(CH2Cl), 2-cyclopropyl, 6-CH3 Likely C9H10ClN3 High reactivity due to -CH2Cl; steric effects from cyclopropyl Not reported Intermediate for derivatization; limited literature
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (18) 4-Cl, 2-CH3, fused cyclopenta ring Not specified Colorless liquid; TLC Rf 0.45 (CHCl3/MeOH 10:1) 81% Cytotoxic agent; studied for anti-cancer activity
6-Chloro-4-hydroxypyrimidine (103440) 6-Cl, 4-OH C4H3ClN2O Solid; used in manufacturing and labs Not reported Industrial intermediate; CAS 4765-77-9
4-Chloro-6-ethyl-2-methylpyrimidine 4-Cl, 6-CH2CH3, 2-CH3 C7H10ClN3 Multiple identifiers (e.g., MFCD07782027) Not reported Potential agrochemical intermediate
4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine 4-Cl, 6-(CH2Cl), 2-cyclopropyl C8H7Cl2N2 Predicted CCS values for adducts (e.g., [M+H]+: 137.7 Ų) Not reported Limited research; adduct data available
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine 6-Cl, 2-cyclopropyl, 4-NHCH3 C8H10ClN3 Molar mass 183.64 g/mol Not reported Supplier-listed; sparse biological data
4-Methyl-6-phenylpyrimidin-2-amine 4-CH3, 6-C6H5, 2-NH2 C11H12N3 Crystalline solid; dihedral angles 29.41°–46.32° Not reported Pesticide/medication precursor; hydrogen-bonding motifs

Structural and Functional Differences

Reactivity: The chloromethyl group in this compound enables nucleophilic substitutions, making it valuable for synthesizing derivatives. In contrast, 6-Chloro-4-hydroxypyrimidine (103440) contains a hydroxyl group, favoring hydrogen bonding and acidity .

Biological Activity :

  • Cytotoxic activity is prominent in Compound 18 (81% yield), likely due to its fused ring system and chloro substituent .
  • 4-Methyl-6-phenylpyrimidin-2-amine’s phenyl and amine groups facilitate molecular recognition, a trait exploited in supramolecular chemistry .

Physical Properties :

  • Predicted Collision Cross Section (CCS) values for 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine adducts (e.g., [M+H]+: 137.7 Ų) suggest utility in mass spectrometry-based metabolomics .
  • The crystalline structure of 4-Methyl-6-phenylpyrimidin-2-amine allows precise X-ray diffraction studies, aiding in drug design .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (chloromethyl groups are reactive and potentially toxic) .
  • Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
  • Segregate waste into halogenated organic containers and coordinate disposal with certified hazardous waste services to comply with environmental regulations .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-cyclopropyl-4-hydroxy-6-methylpyrimidine with thionyl chloride (SOCl₂) or PCl₅ to introduce the chloromethyl group, analogous to methods for 4,6-dichloro-2-methylpyrimidine synthesis .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Control reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 pyrimidine:chlorinating agent) to minimize byproducts like di- or tri-chlorinated derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution at 4°C .
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K. Refine structures with SHELXL-2018/3, achieving R-factors < 0.05 for high confidence .
  • Key Parameters : Analyze bond angles (e.g., C-Cl bond length ~1.73 Å) and torsional angles between the cyclopropyl and pyrimidine rings to confirm steric effects .

Q. What computational approaches predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies for SN2 reactions with amines or thiols .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate reaction kinetics in aprotic solvents (e.g., DMF or acetonitrile) .
  • Electrostatic Potential Maps : Visualize electron-deficient regions at the chloromethyl carbon to predict nucleophilic attack sites .

Q. How can researchers reconcile contradictory data on reaction yields when using this compound as a synthetic intermediate?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via DOE (Design of Experiments) software .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., cyclopropane ring-opening derivatives) and adjust protecting group strategies .
  • Comparative Analysis : Benchmark results against literature data for structurally analogous pyrimidines (e.g., 4-chloro-6-phenylpyrimidine derivatives) to identify trends .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Align reaction mechanisms with frontier molecular orbital (FMO) theory to rationalize regioselectivity .
  • Ethical Compliance : Adhere to institutional guidelines for handling halogenated waste and toxic intermediates .
  • Interdisciplinary Validation : Cross-validate computational predictions with experimental kinetics and spectroscopic data .

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